4-Methylene-2-oxoglutarate is a derivative of 2-oxoglutarate, a key intermediate in the tricarboxylic acid cycle and a significant player in various metabolic pathways. This compound is notable for its role in biochemical reactions, particularly those involving oxygenases and enzymes that utilize 2-oxoglutarate as a co-substrate. The structural modifications of 2-oxoglutarate, such as the addition of a methylene group, can influence its reactivity and interactions with biological systems.
4-Methylene-2-oxoglutarate can be synthesized from various precursors, including mono-methyl dicarboxylic acid half-esters, through established organic synthesis methods. The compound's derivation often involves reactions that modify the carbon skeleton of 2-oxoglutarate to introduce functional groups that enhance its biochemical properties .
Chemically, 4-Methylene-2-oxoglutarate belongs to the class of α-keto acids, which are characterized by the presence of a keto group adjacent to a carboxylic acid. This classification places it within a broader category of organic compounds that play crucial roles in metabolic processes and synthetic chemistry.
The synthesis of 4-Methylene-2-oxoglutarate typically involves several steps that can include:
The synthetic route is designed to be scalable and efficient, often yielding high-purity products suitable for biochemical applications. The reactions are carefully optimized to avoid harsh conditions that could lead to degradation or side reactions.
4-Methylene-2-oxoglutarate features a methylene group attached at the C4 position relative to the keto group. Its molecular formula is C5H6O5, and it retains the characteristic dicarboxylic acid structure of 2-oxoglutarate.
The compound's structural properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms and functional groups within the molecule, contributing to its reactivity and interactions with enzymes .
4-Methylene-2-oxoglutarate participates in various chemical reactions typical of α-keto acids:
The specific conditions under which these reactions occur—such as temperature, pH, and the presence of catalysts—are critical for optimizing yields and minimizing by-products .
The mechanism by which 4-Methylene-2-oxoglutarate exerts its effects typically involves its interaction with enzymes that require 2-oxoglutarate as a co-substrate. For instance, it may bind to active sites on oxygenases, facilitating hydroxylation reactions essential for various biosynthetic pathways.
Studies indicate that modifications at the methylene position can significantly alter enzyme kinetics and substrate specificity, providing insights into how structural changes impact biochemical activity .
4-Methylene-2-oxoglutarate is generally a white crystalline solid at room temperature. Its solubility in water is significant due to its polar carboxylic acid groups.
The compound exhibits typical reactivity associated with α-keto acids:
Relevant data regarding melting point, boiling point, and spectral properties can be obtained through experimental characterization methods such as differential scanning calorimetry and infrared spectroscopy.
4-Methylene-2-oxoglutarate has several important applications in scientific research:
4-Methylene-2-oxoglutarate is systematically named as 2-methylidene-4-oxopentanedioic acid according to IUPAC conventions. This name reflects the compound’s core structure: a pentanedioic acid (glutarate) backbone substituted with a methylidene group (=CH₂) at the C2 position and an oxo group (=O) at C4. Its molecular formula is C₆H₆O₅, as confirmed by PubChem and HMDB records [1] [7] [8].
Key structural identifiers include:
C=C(CC(=O)C(=O)O)C(=O)O
OARCEFMISOKEKI-UHFFFAOYSA-N
InChI=1S/C6H6O5/c1-3(5(8)9)2-4(7)6(10)11/h1-2H2,(H,8,9)(H,10,11)
The structure features two carboxylate groups (at C1 and C5), a ketone at C4, and a conjugated methylidene at C2, enabling resonance stabilization. This arrangement positions it as an α,β-unsaturated γ-keto dicarboxylic acid [7] [8].
Table 1: Standard Chemical Identifiers for 4-Methylene-2-oxoglutarate
Identifier Type | Value |
---|---|
IUPAC Name | 2-Methylidene-4-oxopentanedioic acid |
Chemical Formula | C₆H₆O₅ |
PubChem CID | 440813 |
HMDB ID | HMDB0037759 |
ChEBI ID | CHEBI:1898 |
CAS Registry | Not assigned |
The molecular mass of 4-methylene-2-oxoglutarate is 158.1088 g/mol (average) with a monoisotopic mass of 158.021523302 g/mol [8]. Its planar structure allows for cis-trans isomerism across the C2-C3 bond, though steric constraints limit stable conformers. Additionally, the methylidene group adjacent to the γ-keto functionality permits keto-enol tautomerism, though the dicarboxylate form predominates under physiological conditions [8].
Calculated physicochemical properties include:
Table 2: Calculated Molecular Properties
Property | Value | Method/Prediction Tool |
---|---|---|
LogP (Partition Coefficient) | 0.08–0.34 | ALOGPS/ChemAxon |
Refractivity | 33.26 m³·mol⁻¹ | ChemAxon |
Polarizability | 13.0 ų | ChemAxon |
Collision Cross Section (M-H⁻) | 126.3 Ų | DeepCCS |
In the ChEBI (Chemical Entities of Biological Interest) ontology, 4-methylene-2-oxoglutarate is classified as an oxo carboxylic acid (CHEBI:25754). It is hierarchically defined as a subclass of dicarboxylic acids and γ-keto acids, reflecting its dual carboxylate groups and ketone functionality at the C4 position [2] [5]. Key ontological relationships include:
ChEBI annotates this compound as a "third-party manually annotated entry," indicating curated biological relevance. Cross-references link it to KEGG (C06035) and HMDB (HMDB0037759), underscoring its role in metabolic databases [2] [5] [8].
ChEBI Ontology Hierarchy:
oxo carboxylic acid (CHEBI:25754) └── 4-methylene-2-oxoglutarate (CHEBI:1898) ├── is conjugate base of 4-methylene-2-oxoglutaric acid └── has functional parent: 2-oxoglutaric acid
Solubility: Computational models predict moderate water solubility (~5.27 g/L at 25°C) due to its polar carboxylate and carbonyl groups. LogP values range from 0.08–0.34, indicating high hydrophilicity [8].
Stability: The methylidene group (=CH₂) adjacent to the keto moiety renders this compound electrophilic and prone to nucleophilic attacks. It is stable in anhydrous, low-pH conditions but may undergo decarboxylation or hydration at neutral/basic pH. Predicted hydrolysis products include 2-hydroxy-4-oxoglutarate [6] [8].
Reactivity: As an α,β-unsaturated keto acid, 4-methylene-2-oxoglutarate participates in:
Table 3: Stability and Reactivity Profile
Factor | Characteristics | Biological Implications |
---|---|---|
pH Stability | Unstable above pH 7.0; decarboxylation risk | Limited bioavailability in alkaline environments |
Thermal Decomposition | Predicted above 150°C | Not suitable for high-temperature applications |
Electrophilic Sites | C2 (methylidene), C4 (ketone) | Susceptible to nucleophilic attack by cellular thiols/amines |
Enzymatic Reactivity | Substrate for 2OGDs; favors β-hydroxylation over oxidative decarboxylation | Modulates activity of FIH, AspH oxygenases [6] |
Table 4: Compound Synonyms and Regulatory Notes
Synonym | Source | Regulatory Status |
---|---|---|
4-Carboxy-2-oxo-4-pentenoate | KEGG [8] | Not regulated |
γ-Methylene-α-ketoglutaric acid | HMDB [8] | Research use only |
2-Methylene-4-oxopentanedioic acid | ChEBI [2] | Non-hazardous |
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9